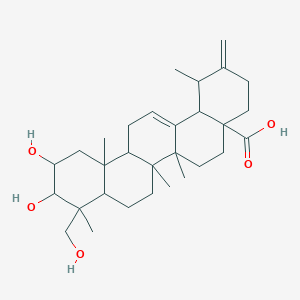

Actinidic Acid

描述

Synthesis Analysis

The synthesis of actinide compounds often involves reactions under controlled conditions, using specific reagents to manipulate the oxidation states and coordination environments of the actinide ions. For example, compounds of hexavalent U, Np, and Pu have been synthesized and studied for their structural roles when coordinated with isonicotinic acid and various anions (Budantseva et al., 2017). These compounds provide insights into the coordination chemistry of actinides, which could be relevant to understanding the synthesis and behavior of actinidic acid derivatives.

Molecular Structure Analysis

The molecular structure of actinide compounds can be quite complex, with actinide atoms often found in coordination environments that include a variety of ligands. Studies using X-ray diffractometry and other spectroscopic methods have elucidated structures where actinide atoms are in pentagonal bipyramidal surroundings, coordinating with organic molecules such as isonicotinic acid (Budantseva et al., 2017). These studies shed light on the potential structure of this compound when interacting with metal ions.

Chemical Reactions and Properties

The reactivity of actinide compounds with various ligands, including organic acids, reveals the chemical versatility and complexity of these elements. Actinides can form a wide range of complexes with different ligands, exhibiting various chemical behaviors depending on the ligand type and the actinide's oxidation state. The interaction of actinides with isonicotinic acid and other ligands offers insights into the potential reactivity of this compound in forming complexes (Budantseva et al., 2017).

Physical Properties Analysis

The physical properties of actinide compounds, such as solubility, melting point, and density, are influenced by their molecular structure and the nature of their ligands. Research on actinide borates and other complexes has revealed materials with noncentrosymmetric structures and unusual properties, highlighting the diverse physical characteristics that actinide compounds can exhibit (Wang et al., 2011).

科学研究应用

猕猴桃中的植物抗毒素

Actinidic 酸是一种从未成熟猕猴桃(Actinidia deliciosa cv. Golden King)果皮中分离出来的新型三萜类植物抗毒素。 该化合物是在果实受伤并接种炭疽菌(Colletotrichum musae)后鉴定的 . 植物抗毒素是植物产生的物质,作为抵抗病原体的防御机制 .

胰脂肪酶抑制剂

Actinidic 酸已被发现抑制胰脂肪酶,这种酶在膳食脂肪消化中起着至关重要的作用。 一种新的香豆酰三萜,3-O-反式-对香豆酰 Actinidic 酸,以及五种已知的三萜,是从中华猕猴桃根部的乙酸乙酯可溶性提取物中分离出来的 . 该化合物对胰脂肪酶表现出最高的抑制活性,IC50 为 14.95 μM .

属性

IUPAC Name |

(1R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,6a,6b,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,18,20-24,31-33H,1,8-16H2,2-6H3,(H,34,35)/t18-,20+,21+,22+,23-,24-,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMVHFPLIIYYNC-QXIFDOFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3=CCC4C(C3(CCC2(CCC1=C)C(=O)O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2C3=CC[C@H]4[C@]([C@@]3(CC[C@]2(CCC1=C)C(=O)O)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317285 | |

| Record name | Actinidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

341971-45-7 | |

| Record name | Actinidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341971-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Actinidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

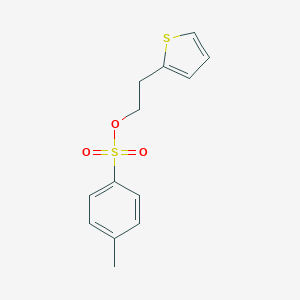

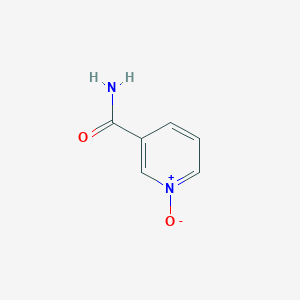

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

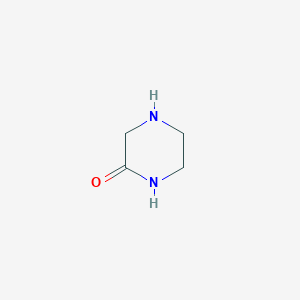

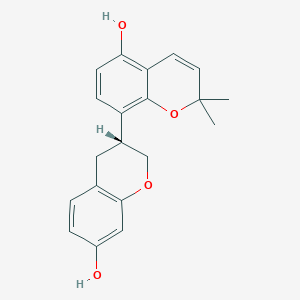

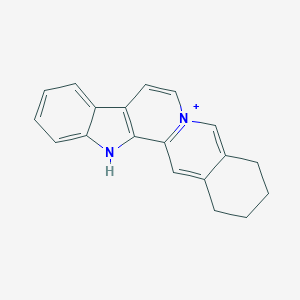

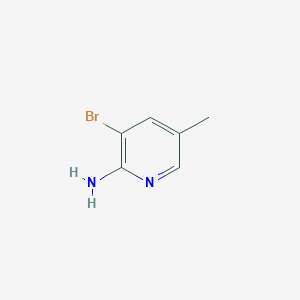

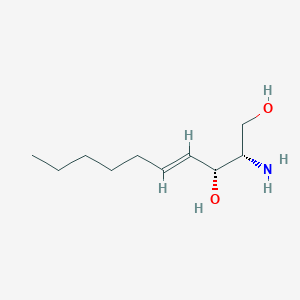

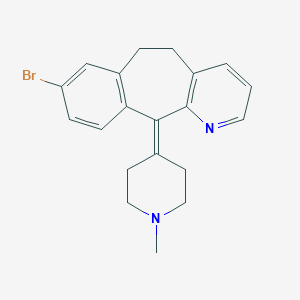

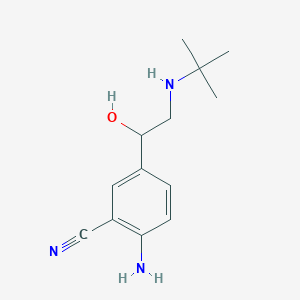

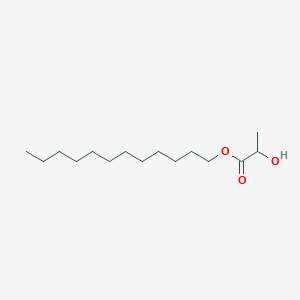

Feasible Synthetic Routes

Q & A

Q1: What is Actinidic Acid and where is it found?

A1: this compound (2α,3β,23-trihydroxy-12,20(30)-ursadien-28-oic acid) is a pentacyclic triterpene first identified as a phytoalexin in unripe kiwifruit (Actinidia deliciosa cv. Golden King). [] It has since been isolated from other plant sources, including the leaves of Actinidia arguta [], Cryptolepis buchananii fruits [], and Syzygium myrsinifolium [].

Q2: What biological activities have been reported for this compound and its derivatives?

A2: Research suggests that this compound and its derivatives, particularly those containing a phenylpropanoid constituent unit, demonstrate inhibitory activity against α-glucosidase. [] This enzyme plays a key role in carbohydrate digestion. Additionally, a study identified a new pancreatic lipase inhibitor isolated from the roots of Actinidia arguta, although the specific compound was not named in the abstract provided. [] Pancreatic lipase is involved in the digestion of fats. Furthermore, this compound was investigated for its potential in treating metabolic diseases due to its ability to suppress protein tyrosine phosphatase 1B (PTP1B). []

Q3: How do this compound derivatives interact with α-glucosidase to exert their inhibitory effects?

A3: Molecular docking studies suggest that the 4'-OH group of the phenylpropanoid moiety in this compound derivatives plays a crucial role in binding to and inhibiting α-glucosidase. [] This interaction likely hinders the enzyme's ability to break down carbohydrates.

Q4: Are there any known structure-activity relationships (SAR) for this compound derivatives and their biological activities?

A4: Research indicates a strong connection between the presence of a phenylpropanoid moiety in this compound derivatives and their ability to inhibit α-glucosidase. [] This suggests that the phenylpropanoid group is essential for binding to the enzyme and exerting inhibitory effects. Modifications to this structure could potentially impact the activity and potency of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)

![tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B30743.png)

![Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B30749.png)

![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)